Synergistic effects of Lewis acid–base and Coulombic interactions for high-performance Zn–I2 batteries†

Energy & Environmental Science Pub Date: 2023-11-16 DOI: 10.1039/D3EE03297C

Abstract

Zinc–iodine batteries are considered promising energy storage devices due to the presence of non-flammable aqueous electrolytes and intrinsically safe zinc. However, the polyiodide shuttle effect and sluggish reaction kinetics limit their electrochemical performance. Herein, in this work, we synthesized a high-performance host material—the iodine covalent post-functionalized zeolitic imidazolate framework-90 (IL-ZIF-90) with multifunctional nitrogen—to achieve intense adsorption of iodine species. The positively charged nitrogen (N+) can induce Coulombic interactions with negatively charged iodine, while the nitrogen with a lone pair of electrons (Nle) serving as a Lewis base can interact with I2 which acts as a Lewis acid. Density functional theory (DFT) calculations are in accordance with the electrochemical characterization studies, indicating that the Nle species can accelerate the conversion between I2 and I. Consequently, the cathode enables a capacity of 120.3 mA h g−1 at 4 A g−1, and exhibits an excellent rate capability with a capacity of 86.8 mA h g−1 at a high current density of 20 A g−1. Furthermore, the cathode also demonstrates excellent cyclic stability with a capacity retention of 91.7% at 10 A g−1 after 65 000 cycles. This work provides an effective strategy to realize high-performance Zn–I2 batteries and can be extended to other metal–iodine battery technologies.

Graphical abstract: Synergistic effects of Lewis acid–base and Coulombic interactions for high-performance Zn–I2 batteries
Synergistic effects of Lewis acid–base and Coulombic interactions for high-performance Zn–I2 batteries†
Recommended Literature